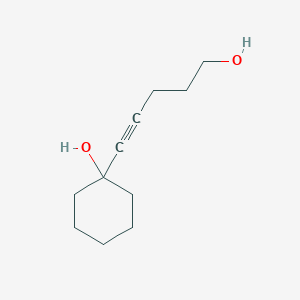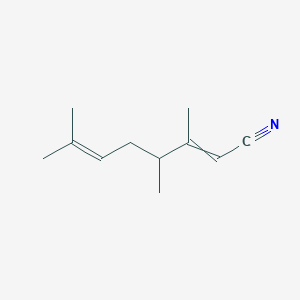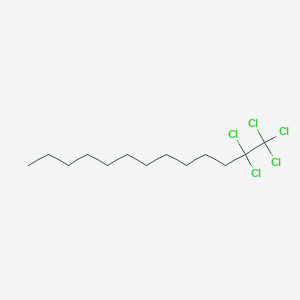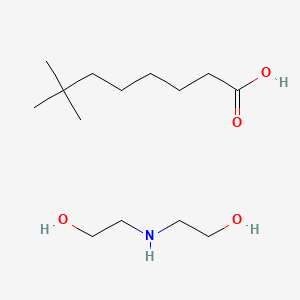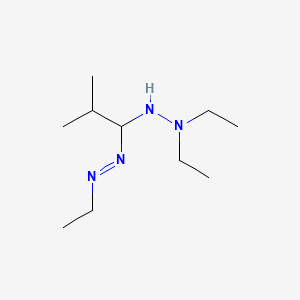![molecular formula C15H19NO B14615202 2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one CAS No. 58764-90-2](/img/structure/B14615202.png)
2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of naphthalene derivatives with diethylamine under specific conditions. One common method includes the use of a condensation reaction where naphthalene-1,2-dione reacts with diethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various naphthoquinones, dihydronaphthalene derivatives, and substituted naphthalenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1,2-dione: A precursor in the synthesis of 2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one.
Diethylaminobenzaldehyde: Another compound with a diethylamino group, used in similar synthetic applications.
Naphthoquinones: Compounds formed through the oxidation of this compound.
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical reactivity and potential biological activities. Its diethylamino group and naphthalene core make it a versatile compound in various synthetic and research applications.
Propriétés
Numéro CAS |
58764-90-2 |
|---|---|
Formule moléculaire |
C15H19NO |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
2-(diethylaminomethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C15H19NO/c1-3-16(4-2)11-13-10-9-12-7-5-6-8-14(12)15(13)17/h5-8,11H,3-4,9-10H2,1-2H3 |
Clé InChI |
WKATZVJCUZEOHP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C=C1CCC2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


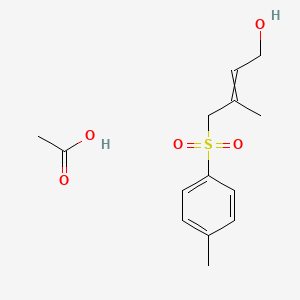
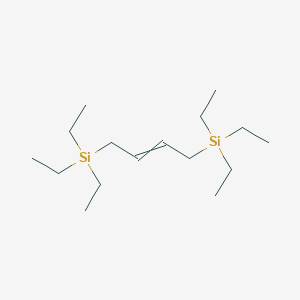

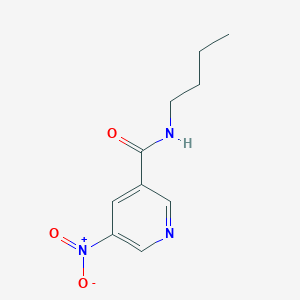

![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14615151.png)
